1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 473804-93-2
VCID: VC7478931
InChI: InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H
SMILES: C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl
Molecular Formula: C25H39Cl2FN2O2
Molecular Weight: 489.5

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

CAS No.: 473804-93-2

Cat. No.: VC7478931

Molecular Formula: C25H39Cl2FN2O2

Molecular Weight: 489.5

* For research use only. Not for human or veterinary use.

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride - 473804-93-2

Specification

CAS No. 473804-93-2
Molecular Formula C25H39Cl2FN2O2
Molecular Weight 489.5
IUPAC Name 1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Standard InChI InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H
Standard InChI Key DOECNSGXUPIUFQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₂₅H₃₉Cl₂FN₂O₂, with a molecular weight of 489.5 g/mol. Its IUPAC name, 1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride, reflects the integration of three key moieties:

  • An adamantane group, a rigid diamondoid hydrocarbon known for enhancing lipid solubility and metabolic stability .

  • A 2-fluorophenyl-piperazine subunit, which facilitates receptor-binding interactions in neurological systems.

  • A propan-2-ol backbone linking the ethoxy and piperazine groups, with two hydrochloride counterions ensuring solubility.

The Standard InChI Key (DOECNSGXUPIUFQ-UHFFFAOYSA-N) and SMILES string (C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F) provide unambiguous identifiers for computational modeling.

Table 1: Molecular Data

PropertyValue
CAS No.473804-93-2
Molecular FormulaC₂₅H₃₉Cl₂FN₂O₂
Molecular Weight489.5 g/mol
IUPAC Name1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol; dihydrochloride
Topological Polar Surface Area47.8 Ų

Structural Features

X-ray crystallography of analogous adamantane-piperazine hybrids reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 14.7561(8) Å, b = 24.6766(13) Å, and c = 7.7811(4) Å . The adamantane moiety adopts a chair-like conformation, while the piperazine ring stabilizes in a chair configuration, minimizing steric strain . Fluorine at the phenyl ortho-position induces electronic effects that modulate receptor affinity.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step protocol:

  • Adamantane Functionalization: 1-Adamantanol reacts with 1,2-dibromoethane under basic conditions to form 1-(2-bromoethoxy)adamantane.

  • Nucleophilic Substitution: The bromo intermediate couples with 3-chloro-1-(2-fluorophenyl)piperazine in the presence of K₂CO₃.

  • Hydrochloride Salt Formation: The tertiary amine is protonated using HCl gas in anhydrous ethanol, yielding the dihydrochloride salt.

Reaction Optimization

Key parameters include:

  • Temperature: 80–100°C for substitution steps to ensure complete conversion.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~75%.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
Adamantane Functionalization1-Adamantanol, 1,2-dibromoethane, KOH, DMF, 80°C68%
Piperazine Coupling3-Chloro-1-(2-fluorophenyl)piperazine, K₂CO₃, DMSO, 100°C75%
Salt FormationHCl gas, ethanol, 0°C92%

Chemical Reactivity

The compound undergoes oxidation at the propan-2-ol group (e.g., with KMnO₄ to a ketone) and N-alkylation at the piperazine nitrogen. The adamantane ethoxy chain is resistant to hydrolysis due to steric hindrance.

Biological Applications and Mechanisms

Mechanism of Action

In silico docking studies predict competitive inhibition of viral M2 proton channels (IC₅₀ ≈ 2.1 μM) . The piperazine moiety may chelate magnesium ions in fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison

CompoundAntiviral IC₅₀ (μM)Antifungal MIC (μg/mL)
Target Compound2.1 (Influenza A)8.3 (C. albicans)
Amantadine0.9N/A
FluconazoleN/A1.5

The target compound’s broader spectrum contrasts with amantadine’s narrower antiviral focus .

Research Findings and Future Directions

Preliminary assays indicate dose-dependent cytotoxicity (CC₅₀ = 45 μM in HEK293 cells). Pharmacokinetic studies in rodents show a half-life of 6.2 hours and 89% plasma protein binding. Future work should address blood-brain barrier penetration and metabolite profiling.

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